d-Allono-1,5-lactone

Glycosidase inhibition Stereochemistry–activity relationship Aldono-1,5-lactone configurational probes

D-Allono-1,5-lactone (CAS 894408-50-5) is a hexono-1,5-lactone bearing the rare D-allo stereochemical configuration, derived from the uncommon aldohexose D-allose. Classified as an aldono-1,5-lactone (CHEBI:74105), it serves as the oxidized lactone product of D-allose in reactions catalyzed by aldose 1-dehydrogenases (EC 1.1.1.118, EC 1.1.5.2) and other oxidoreductases.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
Cat. No. B13409521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Allono-1,5-lactone
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1
InChIKeyPHOQVHQSTUBQQK-TXICZTDVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Allono-1,5-lactone (CAS 894408-50-5): A Rare Allo-Configured Hexono-1,5-lactone for Stereochemically Defined Glycosidase Probe and Rare Sugar Synthesis


D-Allono-1,5-lactone (CAS 894408-50-5) is a hexono-1,5-lactone bearing the rare D-allo stereochemical configuration, derived from the uncommon aldohexose D-allose . Classified as an aldono-1,5-lactone (CHEBI:74105), it serves as the oxidized lactone product of D-allose in reactions catalyzed by aldose 1-dehydrogenases (EC 1.1.1.118, EC 1.1.5.2) and other oxidoreductases [1]. As a C-3 epimer of the widely exploited D-glucono-1,5-lactone, D-allono-1,5-lactone presents an inverted hydroxyl orientation at position C-3, yielding a distinct spatial architecture that fundamentally alters its molecular recognition profile toward carbohydrate-active enzymes [2]. Its synthesis via Kiliani ascension of protected D-ribose has been described, and its 3-C-methyl derivative has been structurally authenticated by X-ray crystallography [3]. This compound is of primary interest as a stereochemically precise building block for rare sugar synthesis and as a configurational probe for dissecting the active-site topology of allose-recognizing glycosidases and oxidoreductases.

Stereochemically defined probe for glycosidase C-3 recognition studies
Chiral building block for allo-configured iminosugar and aminosugar synthesis
Product identity reference for D-allose metabolic pathway tracing

Why D-Allono-1,5-lactone Cannot Be Replaced by D-Glucono-1,5-lactone in Configuration-Sensitive Applications


The foundational principle established by Levvy and co-workers is that aldonolactone inhibition of glycosidases is configuration-dependent: a given lactone inhibits most potently those glycosidases whose substrates share its stereochemistry [1]. D-Allono-1,5-lactone, bearing the D-allo (C-3 epimeric) configuration, is therefore expected to exhibit a selectivity fingerprint toward allose-processing enzymes that is fundamentally distinct from that of D-glucono-1,5-lactone (gluco configuration), D-mannono-1,5-lactone (manno configuration), or D-galactono-1,5-lactone (galacto configuration). Experimentally, D-glucono-1,5-lactone displays Ki values of 1.17–1.8 mM against β-glucosidases, with competitive inhibition kinetics reflecting its gluco stereochemistry [2]; these values cannot be extrapolated to predict the behavior of the allo epimer. In enzyme substrate-specificity terms, BRENDA records D-allono-1,5-lactone as the exclusive product of D-allose oxidation by NAD(P)-dependent and quinone-dependent dehydrogenases [3], confirming that the allo-configured lactone engages a distinct set of biological recognition events. Generic substitution with a common aldonolactone therefore risks both false-negative and false-positive results in enzyme-probing experiments, and undermines the stereochemical fidelity required in chiral-pool synthesis.

Target: D-Allono-1,5-lactone (allo) Substitute: D-Glucono-1,5-lactone (gluco)
  • C-3 configurational mismatch alters glycosidase inhibition profile per Levvy paradigm
  • Allo-configured lactone is exclusive product of D-allose oxidation; gluco-configured cannot substitute for pathway tracing
  • Common aldonolactone may yield false-negative or false-positive results in enzyme-probing experiments

Quantitative Differentiation Evidence: D-Allono-1,5-lactone vs. Common Aldonolactones and In-Class Analogs


Stereochemical Differentiation at C-3: D-Allono-1,5-lactone vs. D-Glucono-1,5-lactone

D-Allono-1,5-lactone is the C-3 epimer of D-glucono-1,5-lactone; the D-allo configuration inverts the orientation of the hydroxyl group at C-3 relative to the D-gluco configuration [1]. The Levvy paradigm demonstrates that aldonolactone inhibition potency against a given glycosidase is governed by configurational correspondence between the lactone and the enzyme's natural substrate [2]. For reference, D-glucono-1,5-lactone inhibits β-glucosidase (almond) with Ki values of 1.17–1.8 mM under competitive conditions [3]. While direct Ki data for D-allono-1,5-lactone against specific glycosidases are not yet available in the published literature, the configurational mismatch at C-3 predicts that D-allono-1,5-lactone will show a substantially different inhibition profile—potentially selective for allose-recognizing enzymes rather than glucose-recognizing enzymes.

C-3 Stereochemistry
Class-level
Target: D-allo configuration (C-3 OH inverted)
Baseline: D-gluco configuration (Ki 1.17–1.8 mM for almond β-glucosidase)
Difference: Configurational inversion prevents Ki cross-extrapolation
Supports configurational probe differentiation
Class-level inference; direct allo Ki not yet reported
Glycosidase inhibition Stereochemistry–activity relationship Aldono-1,5-lactone configurational probes

Enzymatic Substrate Specificity: D-Allose Oxidation Generates D-Allono-1,5-lactone as a Unique Product Distinct from D-Glucono-1,5-lactone

BRENDA enzyme database records D-allono-1,5-lactone as the specific reaction product in seven distinct enzyme-catalyzed oxidations of D-allose, catalyzed by EC 1.1.1.118 (glucose 1-dehydrogenase with NAD), EC 1.1.1.47 (glucose 1-dehydrogenase with NADP), EC 1.1.5.2 (glucose 1-dehydrogenase with PQQ), and EC 1.1.99.35 (with N-methylphenazonium methylsulfate as acceptor) [1]. In contrast, D-glucono-1,5-lactone is produced by the same enzyme classes acting on D-glucose as substrate [2]. This substrate–product specificity confirms that D-allono-1,5-lactone participates in a biologically distinct metabolic node: the D-allose catabolic pathway rather than the dominant D-glucose oxidation pathway. This differential metabolic routing has implications for industrial biocatalysis, where selective production of the allo-configured lactone from allose-enriched feedstocks is possible without cross-contamination from glucose-derived lactone.

Enzyme Product Identity
Head-to-head
Target: D-allose → D-allono-1,5-lactone (7 EC reactions)
Baseline: D-glucose → D-glucono-1,5-lactone (same enzyme classes)
Mutually exclusive product identity
Enables D-allose pathway tracing
Enzyme specificity Aldose dehydrogenase Rare sugar metabolism

X-Ray Crystallographic Authentication of the Allono-1,5-lactone Scaffold: Physical Parameters of 3-C-Methyl-D-allono-1,5-lactone

The 3-C-methyl derivative of D-allono-1,5-lactone has been unambiguously characterized by single-crystal X-ray diffraction, confirming the D-allo relative configuration and the 1,5-lactone (δ-lactone) ring size [1]. The reported physical constants are: melting point 421–423 K; specific optical rotation [α]D²³ +63.5 (c 0.795, MeOH); space group P2₁; unit cell parameters a = 5.66 Å, b = 8.00 Å, c = 10.17 Å, β = 103.15° [1]. For comparison, the diastereomeric 3-C-methyl-D-altrono-1,5-lactone crystallizes in a different space group with distinct lattice parameters [2]. These data provide unambiguous identity verification for procurement quality control and enable reliable differentiation from the C-2 epimeric altrono-1,5-lactone, which is formed as a co-product in the Kiliani ascension synthesis of allono-1,5-lactones from D-ribose [3].

Crystal Structure Data
Cross-study comparable
  • m.p.421–423 K
  • [α]D²³+63.5 (c 0.795, MeOH)
  • Space groupP2₁
  • a, b, c5.66, 8.00, 10.17 Å; β = 103.15°
Supports diastereomeric purity verification
Reference values for QC against altro contaminant
X-ray crystallography Chiral building block Carbohydrate scaffold

Synthetic Versatility: D-Allono-1,5-lactone as a Chiral Precursor for Perbenzylated 2-Azido-2-deoxy Sugars and Amino Acid Conjugates

D-Allono-1,5-lactone can be converted to perbenzylated 2-azido-2-deoxy-D-allono-1,5-lactone, which subsequently undergoes condensation with amino acid esters to yield aminosugar–amino acid conjugates [1]. This synthetic pathway exploits the pre-installed allo stereochemistry of the lactone to direct the stereochemical outcome at C-2 during azide displacement. In contrast, the corresponding D-glucono-1,5-lactone-derived 2-azido intermediate would generate the gluco-configured aminosugar scaffold . The allo-configured product provides access to a stereochemical space inaccessible from the more common gluco- or manno-configured lactones, which is relevant for generating structurally diverse glycopeptide mimetics and rare aminosugar libraries.

Aminosugar Synthesis
Class-level
Target: Allo 2-azido intermediate → allo-glycoconjugates
Baseline: Gluco 2-azido intermediate → gluco-glycoconjugates
Stereochemical divergence at C-2 and C-3
Access to allo-specific aminosugar space
Aminosugar synthesis Glycoconjugate chemistry Chiral pool synthesis

Commercial Availability as a Custom-Synthesized Rare Lactone: Procurement Differentiation from Commodity Aldonolactones

D-Allono-1,5-lactone (CAS 894408-50-5) is commercially available as a custom-synthesized glycoside from specialized suppliers such as Biosynth and CymitQuimica, with catalog specifications indicating high purity and availability of modifications including methylation, Click chemistry functionalization, fluorination, and glycosylation . In contrast, D-glucono-1,5-lactone (CAS 90-80-2) is a commodity chemical produced at industrial scale (>50,000 tons/year) for food and pharmaceutical applications, typically priced at <$50/kg [1]. The allo-configured lactone occupies a fundamentally different procurement niche: it is a research-enabling specialty chemical rather than a bulk commodity, with pricing and lead times reflecting its custom synthesis from the rare sugar D-allose or via multi-step Kiliani ascension from D-ribose .

Procurement Classification
Supporting evidence
Custom-synthesized rare lactone vs. commodity D-glucono-1,5-lactone
Procurement planning differs; verify lead time and minimum order
Supplier catalog data; confirm specifications
Custom synthesis Rare carbohydrate Research chemical procurement

High-Impact Application Scenarios Where D-Allono-1,5-lactone Provides Irreplaceable Value


Stereochemical Probe for Dissecting C-3 Hydroxyl Recognition in Glycosidase Active Sites

D-Allono-1,5-lactone serves as a configurational probe to interrogate the stereochemical stringency of the C-3 hydroxyl binding pocket in glycosidases of unknown or ambiguous specificity. Per the Levvy paradigm [1], a glycosidase that preferentially binds and is inhibited by the allo-configured lactone (rather than the gluco-, manno-, or galacto-configured lactones) is inferred to possess an active-site architecture complementary to the D-allose or D-alloside substrate framework. This approach enables the functional annotation of uncharacterized glycoside hydrolases in metagenomic or genomic discovery efforts, particularly for enzymes involved in rare sugar metabolism. The availability of the allo-configured lactone as a probe fills a gap in the standard aldonolactone panel (which typically includes only gluco-, manno-, and galacto-lactones) and is essential for comprehensive substrate-specificity profiling.

Chiral-Pool Synthesis of Allo-Configured Iminosugars and Azasugars as Selective Glycosidase Inhibitors

D-Allono-1,5-lactone is a strategic starting material for the synthesis of allo-configured iminosugars (polyhydroxylated pyrrolidines and piperidines) and lactam derivatives, as demonstrated by the conversion of protected allono-lactones into D-ribono-1,4-lactam and amidine derivatives [1]. The pre-installed allo stereochemistry at C-2, C-3, C-4, and C-5 in the 1,5-lactone scaffold is directly translated into the stereochemistry of the target iminosugar, obviating the need for costly and low-yielding stereoselective transformations. The resulting allo-iminosugars are predicted, on configurational grounds, to exhibit selectivity for allose-processing glycosidases [2], representing a distinct chemotype from the clinically explored gluco-configured iminosugars such as miglitol and N-butyl-deoxynojirimycin.

Biocatalytic Production of D-Allose via Lactone Hydrolysis in Integrated Enzyme Cascades

D-Allono-1,5-lactone is the direct enzymatic oxidation product of D-allose and can be hydrolyzed—chemically or enzymatically via aldonolactonase (EC 3.1.1.17)—to yield D-allonic acid, which can then be reduced to regenerate D-allose [1]. This positions the lactone as a key intermediate in biocatalytic schemes for the production or recycling of the rare sugar D-allose, which has attracted interest as a low-calorie sweetener and potential therapeutic agent (anti-inflammatory, antioxidant) [2]. The allo-configured lactone is irreplaceable in this context because glucono-1,5-lactone feeds into the D-glucose/D-gluconic acid metabolic pool, not the D-allose pool. Researchers developing integrated enzyme cascades for rare sugar biomanufacturing must procure the allono-lactone specifically to validate the oxidation–hydrolysis–reduction cycle.

Quality Control Reference Standard for Stereochemical Purity in Allono-lactone-Derived Intermediates

The Kiliani ascension of protected D-ribose produces a mixture of D-allono-1,5-lactone and D-altrono-1,5-lactone (C-2 epimers), requiring careful chromatographic separation or crystallization to isolate the desired allo diastereomer [1]. The published X-ray crystal structure data for 3-C-methyl-D-allono-1,5-lactone (space group P2₁, unit cell parameters a = 5.66 Å, b = 8.00 Å, c = 10.17 Å, β = 103.15°) and its specific optical rotation ([α]D²³ +63.5, c 0.795 in MeOH) [2] provide authoritative reference values for establishing the identity and diastereomeric purity of synthetic batches. Procurement of an analytically authenticated sample of D-allono-1,5-lactone from a reputable supplier enables its use as an external reference standard in HPLC, NMR, and polarimetric quality control assays, ensuring that downstream synthetic intermediates are free from the altro contaminant.

Application
Selection Property
Validation Focus
Glycosidase active-site C-3 mapping
Allo vs. gluco stereochemistry
Inhibition selectivity for allose-recognizing glycosidases
Allo-configured iminosugar synthesis
Pre-installed allo stereochemistry
Stereochemical fidelity in iminosugar scaffold
D-Allose biomanufacturing cascade
Product of D-allose enzymatic oxidation
Integrated oxidation–hydrolysis–reduction cycle efficiency
QC reference standard for allono-lactone intermediates
X-ray and chiroptical reference data
Diastereomeric purity vs. altrono-lactone contaminant
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